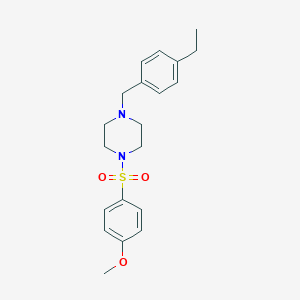![molecular formula C19H20N2O3 B249234 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and stimulates the release of growth hormone. MK-677 has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide works by stimulating the release of growth hormone through the ghrelin receptor. It binds to the receptor and activates a signaling pathway that leads to the release of growth hormone from the pituitary gland. This results in an increase in circulating levels of growth hormone, which can have a number of beneficial effects on the body.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and bone density, improve cognitive function, and increase insulin-like growth factor-1 (IGF-1) levels. It has also been shown to improve sleep quality and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its ability to stimulate the release of growth hormone without the need for exogenous administration of the hormone. This can simplify experimental protocols and reduce the risk of side effects associated with growth hormone administration. One limitation of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is that it can be expensive and difficult to obtain, which may limit its use in some research settings.
Orientations Futures
There are a number of potential future directions for research on N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use in the treatment of age-related muscle wasting and sarcopenia. It may also have potential applications in the treatment of other conditions associated with growth hormone deficiency, such as Turner syndrome and Prader-Willi syndrome. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide in humans.
Méthodes De Synthèse
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenol with ethyl chloroacetate to form 2-(4-methoxyphenoxy)ethyl acetate. This intermediate is then reacted with 1H-indole-3-ethylamine to form the final product, N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to increase muscle mass, bone density, and improve cognitive function in elderly patients. It has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and obesity.
Propriétés
Nom du produit |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-6-8-16(9-7-15)24-13-19(22)20-11-10-14-12-21-18-5-3-2-4-17(14)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22) |
Clé InChI |
ZOUGWXPFFWILBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)


![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)



![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)